molecular formula C6H10N6 B063813 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine CAS No. 175204-76-9

4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine

Cat. No.: B063813
CAS No.: 175204-76-9
M. Wt: 166.18 g/mol
InChI Key: KUUQVVNKTZWOTC-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields such as agriculture, medicine, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine typically involves the substitution of chlorine atoms in cyanuric chloride by amino and hydrazinyl groups. One common method includes the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and hydrazinyl groups . Another approach involves the condensation of hydrazinyl-1,3,5-triazines with single-carbon atom reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of adenosine A2a receptors, which play a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Properties

IUPAC Name

4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6/c7-5-9-4(3-1-2-3)10-6(11-5)12-8/h3H,1-2,8H2,(H3,7,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUQVVNKTZWOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC(=N2)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381942
Record name 4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-76-9
Record name 4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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